molecular formula C20H20Cl2N2O2S B2855703 2-(2,4-dichlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 862826-99-1

2-(2,4-dichlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2855703
CAS RN: 862826-99-1
M. Wt: 423.35
InChI Key: ZYLZCMQTTVEGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20Cl2N2O2S and its molecular weight is 423.35. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives with thiazole moieties, similar to the core structure of the compound , have been synthesized and evaluated for their antioxidant capabilities. One study found that compounds containing selenourea functionality alongside halogen groups exhibited potent antioxidant activity, indicating the potential of such structures in developing new antioxidant agents (Reddy et al., 2015).

Antimicrobial and Antioxidant Potential

Another study focused on newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones, revealing significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, alongside profound antioxidant potential. This highlights the versatility of such compounds in pharmaceutical applications (Kumar et al., 2011).

Heme Oxygenase Inhibition

A study on 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives revealed their potential as selective inhibitors of heme oxygenases, which are enzymes involved in heme catabolism. Certain derivatives showed potent inhibition, suggesting their utility in therapeutic applications where modulation of heme oxygenase activity is desired (Roman et al., 2010).

Antimicrobial Evaluation

Research into oxadiazoles derived from phenylpropionohydrazides identified compounds with notable antimicrobial activity, especially against S. aureus and P. aeruginosa strains. This underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Fuloria et al., 2009).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O2S/c1-13-3-4-14(2)15(9-13)12-27-20-23-7-8-24(20)19(25)11-26-18-6-5-16(21)10-17(18)22/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLZCMQTTVEGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

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